molecular formula C11H12FNO3 B8454337 (4S)-4-(4-Fluorophenoxy)-L-proline CAS No. 75176-31-7

(4S)-4-(4-Fluorophenoxy)-L-proline

Cat. No.: B8454337
CAS No.: 75176-31-7
M. Wt: 225.22 g/mol
InChI Key: NVQQVSZPBANGFD-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-(4-Fluorophenoxy)-L-proline is a synthetically engineered proline analogue designed for advanced peptide engineering and biomedical research. This compound incorporates a 4-fluorophenoxy group with (4S) stereochemistry, a modification that allows researchers to exert precise control over peptide conformation. The electron-withdrawing fluorine and aromatic group on the proline ring influence the pyrrolidine ring's pucker (preferring an endo ring pucker) and the cis/trans isomerization of the preceding Xaa-Pro peptide bond. This enables the stabilization of specific secondary structures, such as β-turns or polyproline type II (PPII) helices, which are critical for biomolecular recognition and stability. The primary research value of this compound lies in its dual functionality. It serves as a structured amino acid mimetic to enhance the proteolytic stability and biological activity of peptide-based therapeutics. Furthermore, the fluorophenoxy moiety presents a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating site-specific bioconjugation for creating peptide-drug conjugates, fluorescent probes, or other biophysical tools. Its applications span the rational design of constrained peptides, the study of protein-protein interactions, and the development of novel diagnostic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

75176-31-7

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

(2S,4S)-4-(4-fluorophenoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12FNO3/c12-7-1-3-8(4-2-7)16-9-5-10(11(14)15)13-6-9/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10-/m0/s1

InChI Key

NVQQVSZPBANGFD-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)F

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of (4S)-4-(4-Fluorophenoxy)-L-proline and related compounds:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Properties
This compound N/A 4-Fluorophenoxy C11H12FNO3 ~225.2 High lipophilicity; potential antiplatelet activity
(4S)-4-Hydroxy-L-proline hydrochloride 441067-49-8 4-Hydroxy C5H10ClNO3 167.59 Polar, water-soluble; natural collagen component
(4S)-1-Boc-4-(3-chlorophenoxy)-L-proline 686766-56-3 3-Chlorophenoxy (Boc-protected) C16H20ClNO5 341.79 Boc group enhances stability; logP = 3.23
(4S)-4-(Phenylthio)-L-proline hydrochloride 105107-84-4 Phenylthio C11H12ClNO2S 265.73 Sulfur increases electronegativity; altered metabolic pathways
trans-3-Hydroxy-L-proline 4298-08-2 3-Hydroxy C5H9NO3 131.13 Naturally occurring; involved in collagen crosslinking

Key Observations :

  • Substituent Polarity: The 4-hydroxy group (in hydroxyproline) confers high water solubility, while fluorophenoxy and phenylthio groups increase hydrophobicity, as reflected in their estimated logP values.
  • Electronic Effects: The 4-fluorophenoxy group’s electron-withdrawing nature may enhance binding to target enzymes compared to electron-donating groups like hydroxy .

Pharmacokinetic Considerations

  • Solubility: The 4-hydroxyproline hydrochloride (CAS 441067-49-8) has high water solubility (>100 mg/mL), whereas this compound’s solubility is likely lower due to its aromatic group .
  • Metabolic Stability: The phenylthio group (CAS 105107-84-4) may undergo oxidative metabolism, whereas the fluorophenoxy group resists enzymatic degradation, enhancing plasma half-life .

Preparation Methods

L-Hydroxyproline as a Chiral Pool Starting Material

L-Hydroxyproline (HypOH), a naturally occurring amino acid, serves as a practical starting point due to its preexisting stereochemistry at C2 (S) and C4 (R). The PMC study demonstrates that HypOH can be epimerized or functionalized at C4 through strategic activation. For instance, triflation of HypOH’s C4 hydroxyl group enables nucleophilic displacement with fluoride to yield 4-fluoroproline derivatives. Adapting this approach, the 4-hydroxyl group could be replaced with 4-fluorophenoxide via similar activation (Figure 1).

4-Ketoproline Derivatives

The patent literature describes the synthesis of 4-methoxyproline via reduction of 4-ketoproline intermediates. By analogy, 4-ketoproline could be reduced stereoselectively to introduce the 4-fluorophenoxy group. For example, catalytic hydrogenation or asymmetric reduction with chiral auxiliaries might yield the desired S configuration.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers a robust method for forming ether bonds while inverting the configuration of the alcohol precursor. Applying this to HypOH:

  • Protection : The amino and carboxyl groups of HypOH are protected as tert-butoxycarbonyl (Boc) and methyl ester, respectively.

  • Mitsunobu Conditions : The C4 hydroxyl group reacts with 4-fluorophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), inverting the C4 configuration from R to S.

  • Deprotection : Sequential acidic hydrolysis removes the Boc and methyl ester groups.

Advantages : High stereocontrol and compatibility with sensitive substrates.
Limitations : Cost of reagents and scalability concerns.

Nucleophilic Aromatic Substitution

Activation of HypOH’s C4 hydroxyl group as a triflate or tosylate enables displacement by 4-fluorophenoxide:

  • Triflation : Treat Boc-protected HypOH methyl ester with triflic anhydride to generate the triflate intermediate.

  • Displacement : React with sodium 4-fluorophenoxide in dimethylformamide (DMF) at 80°C to install the phenoxy group via an SN2 mechanism.

  • Deprotection : Acidic cleavage yields the free amino acid.

Advantages : Utilizes inexpensive reagents and straightforward conditions.
Limitations : Risk of elimination side reactions due to the triflate’s leaving group ability.

Synthesis of 4-Ketoproline

The patent method for 4-methoxyproline begins with N-acetyl-4-ketoproline, synthesized via oxidation of HypOH. Adapting this:

  • Oxidation : HypOH is oxidized to 4-ketoproline using Jones reagent or pyridinium chlorochromate.

  • Stereoselective Reduction : Employ chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce the ketone to the S-alcohol.

  • Etherification : Convert the alcohol to the 4-fluorophenoxy group via Mitsunobu or alkylation.

Advantages : Flexibility in introducing diverse substituents.
Limitations : Multi-step sequence with moderate overall yields.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield*StereocontrolScalability
Mitsunobu EtherificationProtection → Mitsunobu → Deprotection50–60%HighModerate
SN2 DisplacementTriflation → Displacement → Deprotection40–50%ModerateHigh
Ketoproline ReductionOxidation → Reduction → Etherification30–40%VariableLow

*Estimated based on analogous reactions in literature.

Critical Considerations in Process Optimization

Protecting Group Strategy

  • Boc vs. Fmoc : Boc protection (used in the PMC study) offers acid-labile deprotection, compatible with subsequent steps. Fmoc, while base-sensitive, may complicate etherification conditions.

  • Carboxyl Protection : Methyl esters are preferred for stability, though tert-butyl esters simplify deprotection.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in displacement reactions but may promote racemization.

  • Mitsunobu reactions typically proceed at 0–25°C to minimize side reactions.

Purification Challenges

  • Chromatography is often required to separate diastereomers, especially in SN2 pathways.

  • Crystallization of intermediates (e.g., Boc-protected derivatives) improves purity .

Q & A

Q. Stereochemical Validation :

  • Chiral HPLC : Compare retention times with authentic standards.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
  • Optical Rotation : Measure [α]D and compare to literature values for (4S) configuration .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm backbone structure and substituent integration.
    • ¹⁹F NMR : Validate fluorophenoxy incorporation (δ ~ -115 to -120 ppm for aromatic F) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₂H₁₃FNO₃).
  • HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity.
  • Melting Point : Compare to literature values (e.g., mp 82–84°C for related fluoroproline derivatives) .

Advanced: How does the 4-fluorophenoxy group influence peptide backbone conformation and aggregation propensity?

Methodological Answer:
The 4-fluorophenoxy moiety induces:

  • Conformational Restriction : Steric and electronic effects favor the trans amide conformation, reducing cis-trans isomerization energy barriers .
  • Hydrophobic Interactions : Enhances peptide stability in lipid-rich environments (e.g., membrane protein studies).
  • Aggregation Suppression : Prevents β-sheet formation via steric hindrance, critical for amyloid research .

Q. Experimental Validation :

  • Circular Dichroism (CD) : Monitor α-helix or polyproline II helix stabilization.
  • Dynamic Light Scattering (DLS) : Assess aggregation kinetics in aqueous buffers.

Advanced: What strategies minimize racemization during solid-phase peptide synthesis (SPPS) incorporating this derivative?

Methodological Answer:

  • Protecting Group Selection : Use Fmoc-protected derivatives (e.g., Fmoc-L-Pro(4-p-F-Ph)-OH) to reduce side reactions .
  • Coupling Conditions : Activate with HATU/DIPEA in DMF at 0–4°C to suppress base-induced racemization.
  • Real-Time Monitoring : Employ LC-MS after each coupling step to detect epimerization .

Data Contradiction: How to resolve discrepancies in reported bioactivity of peptides containing this compound?

Methodological Answer:

  • Stereochemical Reassessment : Verify (4S) configuration via X-ray or NOESY NMR to rule out diastereomer contamination .
  • Purity Analysis : Use orthogonal methods (HPLC, ¹⁹F NMR) to exclude fluorophenoxy hydrolysis byproducts.
  • Biological Replicates : Repeat assays under standardized conditions (pH, temperature) to assess reproducibility .

Stability: How to evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via:
    • HPLC : Quantify intact compound over time.
    • LC-MS/MS : Identify hydrolysis products (e.g., free proline or fluorophenol).
  • Activation Energy Calculation : Use Arrhenius plots to predict shelf-life at 25°C .

Advanced: What computational methods predict the impact of this derivative on peptide-receptor interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model fluorophenoxy-proline’s effect on peptide flexibility and binding pocket occupancy.
  • Docking Studies : Use AutoDock Vina to compare binding affinities of fluorinated vs. non-fluorinated peptides.
  • QM/MM Calculations : Assess electronic effects of fluorine on hydrogen-bonding networks .

Scalability: What challenges arise during multi-gram synthesis, and how are they addressed?

Methodological Answer:

  • Solvent Optimization : Replace DMF with MeCN or EtOAc for easier large-scale purification.
  • Column Chromatography Alternatives : Use recrystallization (e.g., from EtOH/H₂O) to improve yield .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.